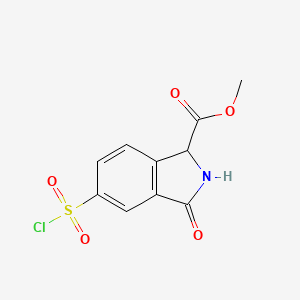

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a carbonyl group, and a methyl ester group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form complex cyclic structures.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like acetonitrile.

Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of catalysts like palladium or copper.

Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction conditions varying based on the desired product.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

Cycloaddition Reactions:

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar reactivity due to the presence of the chlorosulfonyl group.

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Used as a green solvent and has applications in membrane science.

Uniqueness

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its isoindole core structure also differentiates it from other compounds, providing a unique scaffold for further chemical modifications.

Biological Activity

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a compound with significant biological activity, particularly within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClO4S

- Molecular Weight : 273.70 g/mol

- CAS Number : 53439-87-5

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. It has been particularly effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL in some cases.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown significant reductions in cell viability at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of carbonic anhydrase, which plays a crucial role in pH regulation and bicarbonate transport in tissues.

The biological effects of this compound can be attributed to its ability to interact with specific biological targets:

- Protein Binding : The chlorosulfonyl group enhances the compound's reactivity with nucleophilic sites on proteins, potentially leading to modifications that alter protein function.

- Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and proliferation, including the MAPK/ERK pathway.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a controlled study involving MCF-7 cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell proliferation. At 50 µM concentration, the compound induced apoptosis in approximately 70% of the cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicative of apoptotic cells.

Properties

Molecular Formula |

C10H8ClNO5S |

|---|---|

Molecular Weight |

289.69 g/mol |

IUPAC Name |

methyl 5-chlorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |

InChI |

InChI=1S/C10H8ClNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |

InChI Key |

ZGTPBTCJRPDNBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.